molecular formula C12H18BrNO2S B1366338 N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide CAS No. 211311-65-8

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

Cat. No. B1366338
CAS RN: 211311-65-8
M. Wt: 320.25 g/mol
InChI Key: KKIIBZSWCOFSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is a chemical compound with the CAS Number: 211311-65-8. It has a molecular weight of 320.25 .


Molecular Structure Analysis

The molecular formula of “N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is C12H18BrNO2S . The InChI code for this compound is 1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 .

Scientific Research Applications

Antibacterial Agent Development

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide: has been explored for its potential as a precursor in the synthesis of compounds with antibacterial properties. The sulfonamide group is known for its presence in many antibacterial agents due to its ability to mimic p-aminobenzoic acid, a compound crucial for bacterial growth .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its sulfonamide group can act as an activating group, protecting group, or leaving group, facilitating various chemical transformations .

Drug Design and Discovery

The sulfonamide motif is a common feature in many drugs due to its stability and resistance to hydrolysis. It’s used in the design of drugs like Viagra and Celebrex, and N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide could be a valuable scaffold in the development of new pharmaceuticals .

Molecular Docking Studies

The structure of N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide allows it to be used in computational docking studies to predict how it or its derivatives might interact with various biological targets, which is crucial for drug design .

Antibiotic Resistance Research

Derivatives of this compound have been studied for their activity against drug-resistant bacteria, which is a growing concern in healthcare. Its efficacy against strains like MRSA could be significant in developing new treatments .

Chemical Education

As a compound with diverse applications, it can be used in educational settings to teach students about the role of sulfonamides in medicinal chemistry and organic synthesis .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” can be found on the product link provided .

properties

IUPAC Name

N-[2-(4-bromophenyl)propyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIBZSWCOFSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432963
Record name N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

CAS RN

211311-65-8
Record name N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Reactant of Route 3
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Reactant of Route 6
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.